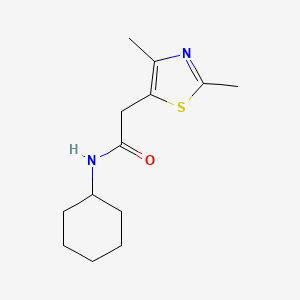

N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide

Description

N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Properties

Molecular Formula |

C13H20N2OS |

|---|---|

Molecular Weight |

252.38 g/mol |

IUPAC Name |

N-cyclohexyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C13H20N2OS/c1-9-12(17-10(2)14-9)8-13(16)15-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3,(H,15,16) |

InChI Key |

HCCIKEQZJMUULQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide typically involves the reaction of 2,4-dimethylthiazole with cyclohexylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

Thiazole rings are susceptible to oxidation, forming sulfoxides or sulfones. For similar thiazole derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild acidic or neutral conditions.

-

Products : Oxidized derivatives (e.g., sulfoxides or sulfones) depending on the oxidizing agent’s strength .

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | H₂O₂/mCPBA | Mild acidity | Sulfoxides/Sulfones |

Reduction Reactions

Thiazole rings can be reduced to dihydrothiazoles or fully saturated derivatives. For example:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Anhydrous ether or THF under reflux.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Reduction | LiAlH₄/NaBH₄ | Anhydrous ether | Dihydrothiazole |

Substitution Reactions

The acetamide group and thiazole substituents enable nucleophilic or electrophilic substitution:

-

Nucleophilic Substitution : The thiazole’s sulfur atom can undergo displacement with nucleophiles (e.g., amines, thiols) under basic conditions .

-

Electrophilic Substitution : The aromatic thiazole ring may react with electrophiles (e.g., nitration, alkylation) .

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines/Thiols | Basic conditions (e.g., K₂CO₃) | Substituted thiazoles |

| Electrophilic Substitution | Electrophiles (NO₂⁺, alkyl halides) | Acidic conditions | Nitro/alkylated thiazoles |

Biological Activity Correlation

While not directly cited for this compound, thiazole-acetamide derivatives exhibit antimicrobial and antitumor activity influenced by substituents:

-

Electron-withdrawing groups (e.g., NO₂) enhance antimicrobial activity .

-

Lipophilic substitutions (e.g., alkyl chains) improve bioavailability .

Comparison with Similar Compounds

Key Research Findings

-

Structural Flexibility : The thiazole ring allows diverse functionalization, enabling tailored reactivity .

-

Synthetic Efficiency : Use of coupling agents like HATU improves yield and purity in acetamide formation .

-

Bioactivity Trends : Electron-withdrawing groups and lipophilic substitutions correlate with enhanced biological activity .

Scientific Research Applications

N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide exhibits significant biological activities that make it a candidate for various therapeutic applications.

Anticancer Properties:

Research indicates that derivatives of acetamides, including compounds similar to N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide, have shown promising antiproliferative effects against several cancer cell lines. For instance, studies have demonstrated the cytotoxic activity of acetamide derivatives against human promyelocytic leukemia (HL-60), lung cancer (A549), and breast adenocarcinoma (T-47D) cell lines. The most active compounds in these studies achieved IC50 values lower than 12 µg/ml against HL-60 cells, indicating potent anticancer potential .

Mechanism of Action:

The mechanism by which N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide exerts its effects may involve modulation of specific biological pathways. For example, structure-activity relationship studies on related compounds have indicated that modifications at certain positions can enhance or reduce activity against targets such as Toll-like receptor 4 (TLR4), which plays a crucial role in immune response .

Synthesis and Derivatives

The synthesis of N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide typically involves multicomponent reactions that allow for the incorporation of various functional groups to optimize biological activity.

Synthetic Approaches:

Recent literature highlights the use of p-toluenesulfonic acid as a catalyst in one-pot synthesis methods for acetamide derivatives. This approach enables the efficient formation of complex structures while maintaining high yields . The versatility of these synthetic routes allows researchers to explore a wide range of derivatives with potentially enhanced pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide and its analogs in preclinical models:

| Study | Cell Line | IC50 Value (µg/ml) | Findings |

|---|---|---|---|

| Study A | HL-60 | <12 | High cytotoxicity observed |

| Study B | A549 | Variable | Antiproliferative effects noted |

| Study C | T-47D | Variable | Comparison with cisplatin showed promising results |

These findings suggest that further exploration into the structure-function relationships of this compound could yield new therapeutic agents targeting various cancers.

Potential Therapeutic Uses

Given its biological properties, N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide could be explored for use in:

Cancer Therapy:

The compound's ability to inhibit cancer cell proliferation positions it as a candidate for developing new chemotherapeutic agents.

Inflammatory Diseases:

Due to its interaction with immune pathways like TLR4, it may also have potential applications in treating inflammatory conditions by modulating immune responses .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An antineoplastic drug.

Biological Activity

N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of Biological Activity

N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Effects : It has potential applications in reducing inflammation.

- Anticancer Activity : Preliminary studies suggest it may have cytotoxic effects on cancer cell lines.

The biological activity of N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide is attributed to its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the observed effects. For instance, the compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism .

Structure-Activity Relationship (SAR)

The structure of N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide plays a crucial role in its biological activity. The presence of specific functional groups influences its potency and efficacy:

| Functional Group | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Enhance antimicrobial activity |

| Electron-donating groups | May improve lipophilicity and overall bioactivity |

| Cyclohexyl group | Contributes to hydrophobic interactions |

Research indicates that modifications to the thiazole moiety can significantly alter the compound's effectiveness against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in the range of 3.92–4.23 mM for related thiazole derivatives .

Case Studies

- Antimicrobial Activity : In a study evaluating various thiazole derivatives, N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide demonstrated notable antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's effectiveness was compared to standard antibiotics, revealing competitive MIC values .

- Anti-inflammatory Potential : Research exploring the anti-inflammatory effects highlighted that this compound could inhibit pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary testing on cancer cell lines showed that N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The IC50 values indicate significant potency, warranting further investigation into its mechanism as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.